![molecular formula C15H13BrF3NO2 B14042337 7-Bromo-1-(2,2,2-trifluoroacetyl)spiro[indene-1,4-piperidin]-3(2H)-one](/img/structure/B14042337.png)
7-Bromo-1-(2,2,2-trifluoroacetyl)spiro[indene-1,4-piperidin]-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1-(2,2,2-trifluoroacetyl)spiro[indene-1,4-piperidin]-3(2H)-one is a complex organic compound featuring a spiro structure
Preparation Methods
The synthesis of 7-Bromo-1-(2,2,2-trifluoroacetyl)spiro[indene-1,4-piperidin]-3(2H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the spiro[indene-1,4-piperidin] core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromo group: Bromination is carried out using reagents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Addition of the trifluoroacetyl group: This step involves the reaction of the intermediate compound with trifluoroacetic anhydride or trifluoroacetyl chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
7-Bromo-1-(2,2,2-trifluoroacetyl)spiro[indene-1,4-piperidin]-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Scientific Research Applications
7-Bromo-1-(2,2,2-trifluoroacetyl)spiro[indene-1,4-piperidin]-3(2H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spiro-based ligands and catalysts.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 7-Bromo-1-(2,2,2-trifluoroacetyl)spiro[indene-1,4-piperidin]-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
7-Bromo-1-(2,2,2-trifluoroacetyl)spiro[indene-1,4-piperidin]-3(2H)-one can be compared with other spiro compounds, such as:
Spiro[indene-1,4-piperidin]-3(2H)-one: Lacks the bromo and trifluoroacetyl groups, resulting in different chemical properties and reactivity.
7-Bromo-1-(acetyl)spiro[indene-1,4-piperidin]-3(2H)-one: Similar structure but with an acetyl group instead of a trifluoroacetyl group, leading to variations in polarity and biological activity.
This compound analogs: Variations in the substituents on the spiro core can lead to different chemical and biological properties, making each compound unique in its applications.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H13BrF3NO2 |
|---|---|
Molecular Weight |
376.17 g/mol |
IUPAC Name |
4-bromo-1'-(2,2,2-trifluoroacetyl)spiro[2H-indene-3,4'-piperidine]-1-one |
InChI |
InChI=1S/C15H13BrF3NO2/c16-10-3-1-2-9-11(21)8-14(12(9)10)4-6-20(7-5-14)13(22)15(17,18)19/h1-3H,4-8H2 |
InChI Key |
FNUZCGIHPSZWPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=C2C(=CC=C3)Br)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-6,6-difluoro-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B14042262.png)
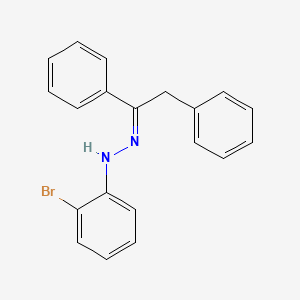


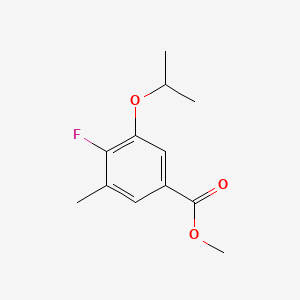
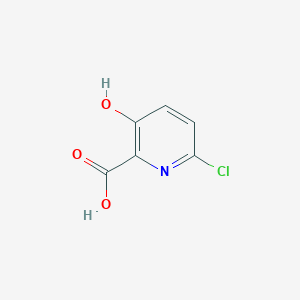
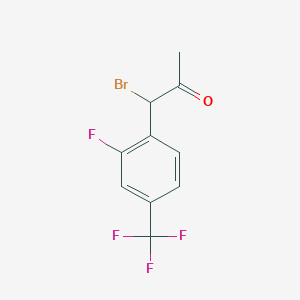
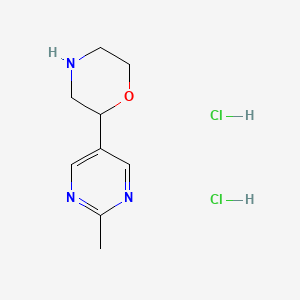

![(3R,4AR,11BS)-Methyl 11B-benzyl-3-hydroxy-4A-methyl-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulene-9-carboxylate](/img/structure/B14042315.png)
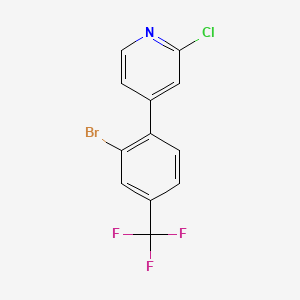
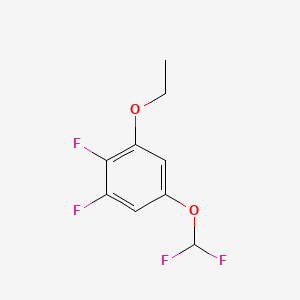
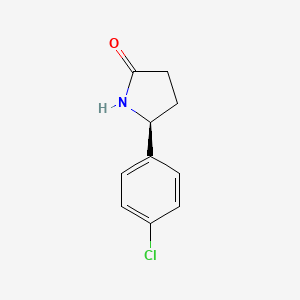
![(1R,4R,5S)-Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14042328.png)
